molecular formula C15H17N3O3 B7538112 N-methyl-N-[2-(3-methylphenoxy)ethyl]-6-oxo-1H-pyridazine-3-carboxamide

N-methyl-N-[2-(3-methylphenoxy)ethyl]-6-oxo-1H-pyridazine-3-carboxamide

Cat. No. B7538112
M. Wt: 287.31 g/mol
InChI Key: GJRFVDIJLHCCCZ-UHFFFAOYSA-N
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Description

N-methyl-N-[2-(3-methylphenoxy)ethyl]-6-oxo-1H-pyridazine-3-carboxamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

MPEP acts as a selective antagonist of the N-methyl-N-[2-(3-methylphenoxy)ethyl]-6-oxo-1H-pyridazine-3-carboxamide receptor, which is a G protein-coupled receptor that modulates glutamate signaling in the brain. By binding to the allosteric site of the receptor, MPEP inhibits the downstream signaling pathway and reduces the excitatory effects of glutamate. This mechanism of action has been shown to improve cognitive and behavioral symptoms associated with various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have a range of biochemical and physiological effects in animal models and human studies. It has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behavior in addiction models. Additionally, MPEP has been shown to modulate synaptic plasticity and improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

MPEP has several advantages for lab experiments, including its high selectivity and potency for the N-methyl-N-[2-(3-methylphenoxy)ethyl]-6-oxo-1H-pyridazine-3-carboxamide receptor, its ability to cross the blood-brain barrier, and its low toxicity and side effects. However, MPEP also has some limitations, including its relatively short half-life and the need for repeated dosing in animal studies.

Future Directions

There are several future directions for research on MPEP, including the development of more selective and potent analogs, the exploration of its therapeutic potential in other neurological and psychiatric disorders, and the investigation of its long-term effects on brain function and behavior. Additionally, the use of MPEP in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.

Synthesis Methods

MPEP can be synthesized by a multi-step process involving the reaction of 3-methylphenol with ethylene oxide to form 2-(3-methylphenoxy)ethanol, which is then reacted with 2-cyanopyridine in the presence of a catalyst to form the pyridazine ring. The resulting compound is then methylated and acylated to obtain MPEP with high purity and yield.

Scientific Research Applications

MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Fragile X syndrome, Parkinson's disease, depression, anxiety, and addiction. It has been shown to selectively block the N-methyl-N-[2-(3-methylphenoxy)ethyl]-6-oxo-1H-pyridazine-3-carboxamide receptor, which plays a crucial role in regulating glutamate signaling in the brain. By modulating this receptor, MPEP can potentially restore the balance of glutamate signaling and improve cognitive and behavioral symptoms associated with these disorders.

properties

IUPAC Name

N-methyl-N-[2-(3-methylphenoxy)ethyl]-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11-4-3-5-12(10-11)21-9-8-18(2)15(20)13-6-7-14(19)17-16-13/h3-7,10H,8-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRFVDIJLHCCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN(C)C(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[2-(3-methylphenoxy)ethyl]-6-oxo-1H-pyridazine-3-carboxamide

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